![molecular formula C13H23BO B12563702 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane CAS No. 169338-86-7](/img/structure/B12563702.png)
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane is a chemical compound known for its unique structure and reactivity. It is a derivative of 9-borabicyclo[3.3.1]nonane, a well-known boron-containing compound used in various chemical reactions and industrial applications .
Métodos De Preparación
The synthesis of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3-methylbut-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can form stable complexes with nucleophiles, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane can be compared with other boron-containing compounds, such as:
9-Borabicyclo[3.3.1]nonane: The parent compound, known for its stability and reactivity in various chemical reactions.
Disiamylborane: Another boron-containing compound used in hydroboration reactions.
Dicyclohexylborane: Known for its use in organic synthesis and as a reducing agent. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
169338-86-7 |
|---|---|
Fórmula molecular |
C13H23BO |
Peso molecular |
206.13 g/mol |
Nombre IUPAC |
9-(3-methylbut-1-en-2-yloxy)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H23BO/c1-10(2)11(3)15-14-12-6-4-7-13(14)9-5-8-12/h10,12-13H,3-9H2,1-2H3 |
Clave InChI |
YGXZGSMPQXDYOP-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)OC(=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
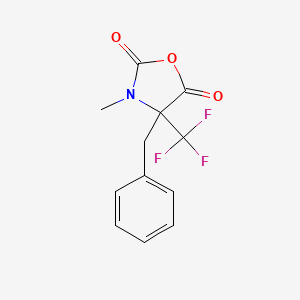
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
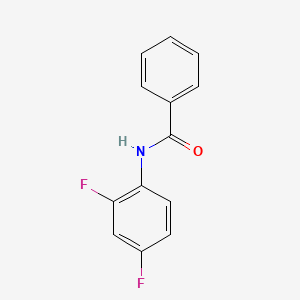
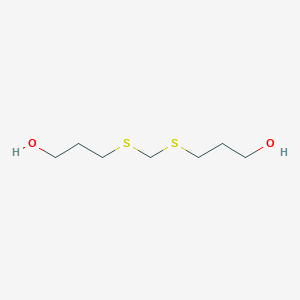
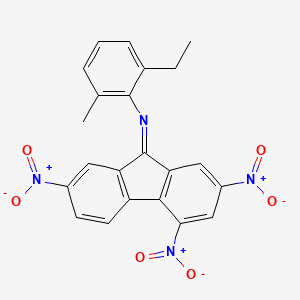

![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
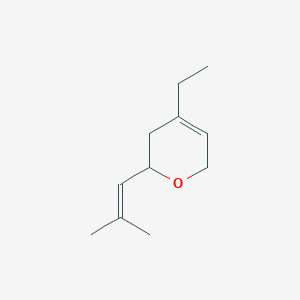
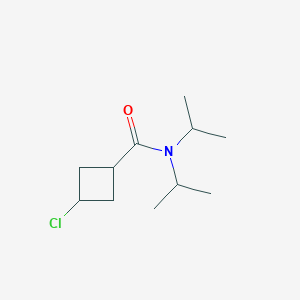
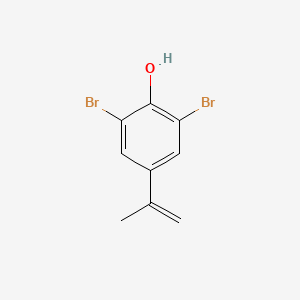
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
